tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial agent due to its thiazole moiety.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The thiazole ring is known to interact with various molecular targets, including enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
- tert-Butyl (4-bromo-3-methylthiazol-2-yl)carbamate
- tert-Butyl (4-bromo-5-ethylthiazol-2-yl)carbamate
Uniqueness
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl carbamate group also provides a protective function, allowing for selective reactions at other positions on the molecule .
Biological Activity
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of C₉H₁₃BrN₂O₂S and a molecular weight of approximately 293.18 g/mol. The compound features a thiazole ring, which contributes to its biological activity through interactions with various biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies indicate that it demonstrates effective antimicrobial activity against various pathogens, making it a candidate for development as an antimicrobial agent.
- Antifungal Activity : Similar to its antibacterial properties, the compound has shown efficacy against fungal strains, suggesting potential use in treating fungal infections.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Specific studies highlight its ability to induce apoptosis in certain cancer cell lines .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with key enzymes and cellular pathways:
- Enzyme Inhibition : The thiazole moiety allows the compound to bind to active sites of enzymes, potentially inhibiting their function and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .
- Cell Signaling Disruption : By interfering with specific signaling pathways, the compound may alter cellular responses, leading to reduced growth and increased apoptosis in malignant cells .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
- Anticancer Activity : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours .
- Fungal Inhibition : Research indicated that the compound inhibited the growth of various Candida species at concentrations ranging from 16 to 64 µg/mL, demonstrating its potential as an antifungal agent.
Properties
Molecular Formula |
C9H13BrN2O2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(10)11-7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |
InChI Key |
IAUWEIYCHDEMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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